molecular formula C15H24N2O2 B14609517 4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate CAS No. 60309-75-3

4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate

Cat. No.: B14609517
CAS No.: 60309-75-3
M. Wt: 264.36 g/mol
InChI Key: PJUBCVGZXRIMBK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a dimethylamino group and a butylcarbamate moiety attached to a dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate typically involves the reaction of 4-(Dimethylamino)-3,5-dimethylphenol with butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

4-(Dimethylamino)-3,5-dimethylphenol+Butyl isocyanate4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate\text{4-(Dimethylamino)-3,5-dimethylphenol} + \text{Butyl isocyanate} \rightarrow \text{this compound} 4-(Dimethylamino)-3,5-dimethylphenol+Butyl isocyanate→4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)benzaldehyde
  • 4-(Dimethylamino)phenyl isocyanate

Uniqueness

4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate is unique due to its specific structural features, such as the presence of both dimethylamino and butylcarbamate groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

60309-75-3

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

[4-(dimethylamino)-3,5-dimethylphenyl] N-butylcarbamate

InChI

InChI=1S/C15H24N2O2/c1-6-7-8-16-15(18)19-13-9-11(2)14(17(4)5)12(3)10-13/h9-10H,6-8H2,1-5H3,(H,16,18)

InChI Key

PJUBCVGZXRIMBK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(C)C)C

Origin of Product

United States

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